molecular formula C10H21NO B13306237 N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine

N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine

Cat. No.: B13306237
M. Wt: 171.28 g/mol
InChI Key: OYOALHNQUOYHED-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2-methylcyclopentan-1-amine is a secondary amine featuring a cyclopentane ring substituted with a methyl group at position 2 and a methoxypropan-2-ylamine moiety at position 1. This compound is structurally distinct due to its cyclic framework combined with a methoxyalkylamine chain. Its synthesis and properties remain underdocumented in the provided evidence, necessitating comparisons with structurally analogous compounds for deeper insights.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-8-5-4-6-10(8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3

InChI Key

OYOALHNQUOYHED-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares functional groups or structural motifs with several classes of amines and agrochemicals. Key comparisons include:

Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide)
  • Structure : Contains the N-(1-methoxypropan-2-yl) group but as part of a chloroacetanilide herbicide backbone.
  • Application : Widely used in agriculture for weed control, highlighting the role of the methoxypropan-2-yl group in enhancing bioavailability and target binding .
  • Key Difference : Unlike the cyclopentane-containing target compound, Metolachlor’s aniline and chloroacetamide groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methyl-propan-2-amine)
  • Structure : Shares the propan-2-amine backbone but substitutes the cyclopentane ring with a 2-methoxyphenyl group.
  • Application: A psychoactive phenylalkylamine, demonstrating how aromatic substituents influence central nervous system activity. The methoxy group here enhances receptor affinity compared to non-substituted analogues .
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
  • Structure : Features a bulky cyclohexyl-naphthylmethyl group attached to propan-2-amine.
  • Synthesis : Prepared via reductive amination with TiCl4 and NaB(CN)H3, a method that may differ from the target compound’s synthesis due to steric demands of the cyclopentane ring .
  • Key Difference: The naphthalenyl group introduces aromaticity and lipophilicity, contrasting with the aliphatic cyclopentane in the target compound.
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine
  • Structure : Contains a cyclopentene ring and allylamine group, differing in unsaturation and substituent type.
  • Properties : The cyclopentene ring introduces conjugation and reactivity absent in the saturated cyclopentane of the target compound. The allylamine group may confer different chelation or polymerization behaviors .

Tabular Comparison of Key Features

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Notes
N-(1-Methoxypropan-2-yl)-2-methylcyclopentan-1-amine C10H21NO 171.28 Cyclopentane, methoxypropan-2-ylamine Discontinued research chemical
Metolachlor C15H22ClNO2 283.80 Chloroacetanilide, methoxypropan-2-yl Herbicide
2-Methoxymethamphetamine C11H17NO 179.26 Phenyl, methoxy, propan-2-amine Psychoactive compound
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C20H27N 281.44 Naphthalenyl, cyclohexyl, propan-2-amine Synthetic intermediate
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine C11H19N 165.28 Cyclopentene, allylamine Undocumented

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